

2-Chloro-8-methylquinazoline molecular structure and weight

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Compound of Interest

Compound Name: 2-Chloro-8-methylquinazoline

Cat. No.: B11912324

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Technical Guide: 2-Chloro-8-methylquinazoline

Molecular Scaffold for Kinase Inhibition and Antiprotozoal Therapeutics^[1]

Part 1: Executive Summary & Structural Logic

2-Chloro-8-methylquinazoline (CAS: 1169786-94-0) represents a specialized heterocyclic scaffold in medicinal chemistry.^{[1][2][3][4]} Unlike the ubiquitous unsubstituted quinazoline, the 8-methyl substituent introduces a critical steric and electronic modulation that influences binding affinity in kinase pockets (e.g., PI3K, EGFR) and metabolic stability.

While the mono-chloro species (2-Cl, 4-H) exists as a discrete chemical entity, the 2,4-dichloro-8-methylquinazoline analogue is the primary electrophilic intermediate used in drug discovery. It serves as a dual-electrophile platform where the C4-position is substituted first (typically by an aniline) followed by the C2-position, allowing for the rapid generation of diverse libraries.

Physicochemical Profile^{[1][5][6][7][8][9][10][11][12]}

Property	Specification
Systematic Name	2-Chloro-8-methylquinazoline
CAS Number	1169786-94-0
Molecular Formula	C ₉ H ₇ ClN ₂
Molecular Weight	178.62 g/mol
Physical State	Solid (typically off-white to yellow)
Predicted Boiling Point	~270°C
Key Precursor	2-Amino-3-methylbenzoic acid
Primary Application	Scaffold for PI3K, EGFR, and Leishmania inhibitors

Structural Analysis: The 8-Methyl Effect

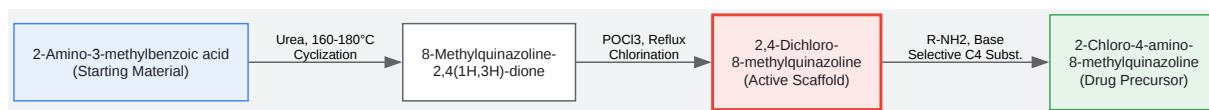
The 8-methyl group is not merely a lipophilic appendage; it exerts specific effects on the quinazoline core:

- **Steric Clash:** It restricts the rotation of substituents at the N1/C2 region, potentially locking the bioactive conformation.
- **Solubility:** It disrupts crystal packing relative to the unsubstituted parent, often improving the solubility of derived drugs.
- **Electronic Shielding:** It provides minor steric protection to the N1 nitrogen, potentially reducing oxidative metabolism at this site.

Part 2: Synthetic Methodology

Core Directive: The most robust route to accessing the 2-chloro-8-methyl core is via the 2,4-dichloro-8-methylquinazoline intermediate. This protocol ensures high yields and provides a versatile handle for subsequent derivatization.

Diagram 1: Synthetic Pathway (Retrosynthesis)



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Caption: Step-wise synthesis from anthranilic acid derivative to the active dichloro-scaffold.

Protocol: Synthesis of 2,4-Dichloro-8-methylquinazoline

Objective: To synthesize the electrophilic scaffold from commercially available 2-amino-3-methylbenzoic acid.

Reagents:

- 2-Amino-3-methylbenzoic acid (1.0 equiv)
- Urea (5.0 equiv)
- Phosphorus oxychloride (POCl_3) (Excess, solvent/reagent)
- N,N-Dimethylaniline (Catalytic amount)[5]

Step-by-Step Methodology:

- Cyclization (Formation of the Dione):
 - Mix 2-amino-3-methylbenzoic acid (e.g., 10.0 g) and urea (20.0 g) in a round-bottom flask.
 - Heat the neat mixture to 160–180°C. The solid mixture will melt and evolve ammonia gas (ensure proper ventilation/scrubbing).
 - Maintain temperature for 2–3 hours until the evolution of ammonia ceases and the mass solidifies.
 - Cool to room temperature.[5][6] Add water (100 mL) and stir vigorously to break up the solid.

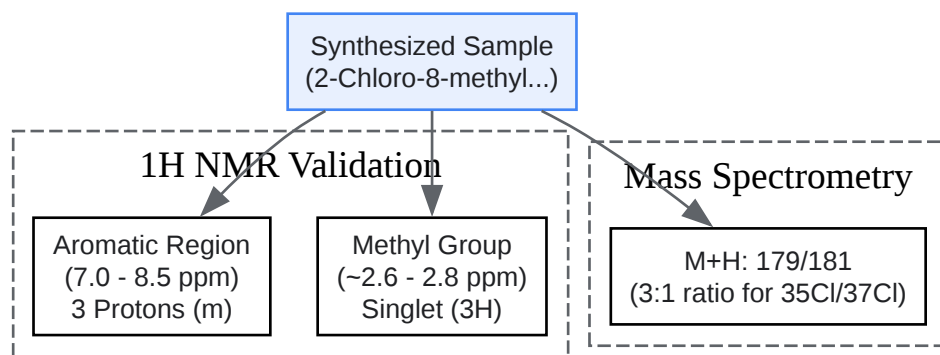
- Filter the precipitate, wash with water, and dry in a vacuum oven to obtain 8-methylquinazoline-2,4(1H,3H)-dione.
- Chlorination (Activation):
 - Suspend the dried dione (from Step 1) in POCl_3 (approx. 5–8 volumes).
 - Add N,N-dimethylaniline (0.5 mL) as a catalyst.
 - Reflux the mixture (approx. 106°C) for 4–6 hours. The suspension should clear as the dione is converted to the dichloro species.
 - Critical Safety Step: Cool the reaction mixture and remove excess POCl_3 under reduced pressure (rotary evaporator).
 - Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
 - Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate.
 - Wash the organic layer with saturated NaHCO_3 (to remove acid traces) and brine.
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate to yield 2,4-dichloro-8-methylquinazoline as a yellow/orange solid.

Validation:

- LC-MS: Expect a peak at m/z ~213/215 (characteristic Cl isotope pattern).
- Purity Check: This intermediate is sufficiently pure for subsequent nucleophilic substitutions.

Part 3: Characterization & Applications

Diagram 2: Characterization Logic



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Caption: Spectroscopic signatures required to confirm the **2-chloro-8-methylquinazoline** structure.

Applications in Drug Discovery[14][15]

The **2-chloro-8-methylquinazoline** scaffold is a "privileged structure" in kinase inhibitor design.

- Selective Functionalization:
 - The C4-position is highly reactive toward nucleophilic aromatic substitution (SNAr). It is typically reacted first with an aniline or amine at room temperature.
 - The C2-position (the chlorine atom) is less reactive. It requires higher temperatures or catalysis to be displaced, allowing for the sequential construction of asymmetric bis-amino quinazolines.
- Therapeutic Targets:
 - Antileishmanial Agents: N2,N4-disubstituted quinazoline-2,4-diamines derived from this scaffold have shown EC50 values in the nanomolar range against *Leishmania donovani*. [7][8] The 8-methyl group was found to maintain potency while modulating lipophilicity.
 - PI3K/mTOR Inhibitors: The scaffold serves as a core for ATP-competitive inhibitors. The 8-methyl group often fits into a hydrophobic pocket near the hinge region of the kinase.

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